molecular formula H6O12P6 B14486759 1,2,3,4,5,6-Hexahydroxy-1lambda~5~,2lambda~5~,3lambda~5~,4lambda~5~,5lambda~5~,6lambda~5~-hexaphosphinane-1,2,3,4,5,6-hexone CAS No. 66314-64-5

1,2,3,4,5,6-Hexahydroxy-1lambda~5~,2lambda~5~,3lambda~5~,4lambda~5~,5lambda~5~,6lambda~5~-hexaphosphinane-1,2,3,4,5,6-hexone

Cat. No.: B14486759
CAS No.: 66314-64-5
M. Wt: 383.88 g/mol
InChI Key: NSNMOFSOWMHERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5,6-Hexahydroxy-1lambda~5~,2lambda~5~,3lambda~5~,4lambda~5~,5lambda~5~,6lambda~5~-hexaphosphinane-1,2,3,4,5,6-hexone is a complex organophosphorus compound characterized by its hexahydroxy and hexaphosphinane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexahydroxy-1lambda~5~,2lambda~5~,3lambda~5~,4lambda~5~,5lambda~5~,6lambda~5~-hexaphosphinane-1,2,3,4,5,6-hexone typically involves the reaction of phosphorus trichloride with a suitable hydroxyl-containing precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydroxy-1lambda~5~,2lambda~5~,3lambda~5~,4lambda~5~,5lambda~5~,6lambda~5~-hexaphosphinane-1,2,3,4,5,6-hexone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorus compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of organophosphorus derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1,2,3,4,5,6-Hexahydroxy-1lambda~5~,2lambda~5~,3lambda~5~,4lambda~5~,5lambda~5~,6lambda~5~-hexaphosphinane-1,2,3,4,5,6-hexone is used as a precursor for the synthesis of other organophosphorus compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential role in biochemical pathways involving phosphorus-containing molecules. Its interactions with enzymes and other biomolecules can provide insights into cellular processes and metabolic pathways.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic applications. Phosphorus-containing compounds are known for their roles in drug design and development, particularly in the treatment of diseases such as cancer and osteoporosis.

Industry

In industry, this compound may be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydroxy-1lambda~5~,2lambda~5~,3lambda~5~,4lambda~5~,5lambda~5~,6lambda~5~-hexaphosphinane-1,2,3,4,5,6-hexone involves its interaction with molecular targets such as enzymes and receptors. The compound’s hexahydroxy structure allows it to form strong hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Hexaphosphinane Derivatives: Compounds with similar hexaphosphinane structures but different substituents.

    Phosphonic Acids: Compounds with similar phosphorus-oxygen bonds but different overall structures.

    Organophosphorus Compounds: A broad class of compounds containing phosphorus-carbon bonds.

Uniqueness

1,2,3,4,5,6-Hexahydroxy-1lambda~5~,2lambda~5~,3lambda~5~,4lambda~5~,5lambda~5~,6lambda~5~-hexaphosphinane-1,2,3,4,5,6-hexone is unique due to its hexahydroxy and hexaphosphinane structure, which imparts distinct chemical and physical properties

Properties

CAS No.

66314-64-5

Molecular Formula

H6O12P6

Molecular Weight

383.88 g/mol

IUPAC Name

1,2,3,4,5,6-hexahydroxy-1λ5,2λ5,3λ5,4λ5,5λ5,6λ5-hexaphosphinane 1,2,3,4,5,6-hexaoxide

InChI

InChI=1S/H6O12P6/c1-13(2)14(3,4)16(7,8)18(11,12)17(9,10)15(13,5)6/h(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12)

InChI Key

NSNMOFSOWMHERA-UHFFFAOYSA-N

Canonical SMILES

OP1(=O)P(=O)(P(=O)(P(=O)(P(=O)(P1(=O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.